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Compound of Interest

Compound Name: N,N,5-Trimethylisoxazol-3-amine

Cat. No.: B1408516

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a
wide array of biological activities.[1][2][3] This guide provides a comparative overview of N,N,5-
Trimethylisoxazol-3-amine and other prominent isoxazole derivatives, focusing on their
potential therapeutic applications. Due to the limited publicly available data on N,N,5-
Trimethylisoxazol-3-amine, this guide draws comparisons from its close structural analog, 3-
amino-5-methylisoxazole, and other well-studied isoxazole derivatives.

Physicochemical Properties: A Comparative Look

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and
pharmacodynamic profiles. The introduction of different substituents to the isoxazole ring can
significantly alter these properties.
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Molecular Weight (

Compound Molecular Formula XLogP3
g/mol )
N,N,5-
Trimethylisoxazol-3- C7H12N20 140.18 ~1.3 (estimated)
amine
3-Amino-5-
C4HB6N20 98.10 0.1[4]

methylisoxazole

4,5-Dimethylisoxazol-
] C5H8N20 112.13 0.8[5]
3-amine

Sulfamethoxazole C10H11N303S 253.28 0.9

Note: The XLogP3 value for N,N,5-Trimethylisoxazol-3-amine is an estimation based on its
structure relative to 3-amino-5-methylisoxazole. The addition of two methyl groups is expected
to increase lipophilicity.

Biological Activities and Potential Therapeutic
Applications

Isoxazole derivatives have been extensively investigated for a variety of therapeutic
applications.[6] The nature and position of substituents on the isoxazole ring play a crucial role
in defining their biological activity.

Antimicrobial Activity

Many isoxazole derivatives have demonstrated potent antimicrobial activity.[7] The mechanism
often involves the inhibition of essential bacterial enzymes.

Table 2: Comparative Antimicrobial Activity of Isoxazole Derivatives
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Compound/Derivati . o
Target Organisms Activity (MIC/IMBC) Reference

ve Class
S. aureus, S.
Isoxazole-based ) .
) epidermidis, P. Moderate to good [1]
Schiff bases ]
aeruginosa, S. abony
] ) S. aureus, P.
Thiophene-substituted ) o o
] aeruginosa, C. Significant activity [6]
isoxazoles )
albicans
3-Amino-5- Gram-positive and
methylisoxazole Gram-negative Varied, some potent [1]
derivatives bacteria

While no specific antimicrobial data for N,N,5-Trimethylisoxazol-3-amine is available, the
N,N-dimethylation might influence its ability to form hydrogen bonds, which could affect its
interaction with microbial targets compared to the primary amine of 3-amino-5-methylisoxazole.

Anticancer Activity

The anticancer potential of isoxazole derivatives is a significant area of research.[2][8][9][10]
Their mechanisms of action are diverse and can include the inhibition of protein kinases and
the induction of apoptosis.[2]

Table 3: Comparative Anticancer Activity of Isoxazole Derivatives

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.tandfonline.com/doi/abs/10.1080/10406638.2024.2302530
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917413/
https://www.tandfonline.com/doi/abs/10.1080/10406638.2024.2302530
https://www.benchchem.com/product/b1408516?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471682/
https://pubmed.ncbi.nlm.nih.gov/34534755/
https://rjsocmed.com/1871-5206/index
https://encyclopedia.pub/entry/40972
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471682/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Compound/De . . Mechanism of
L. Cell Lines Activity (IC50) . Reference
rivative Class Action
3,4- .
) o K562, U251-MG, Induction of
isoxazolediamide nM to uM range ) [2][3]
o T98G apoptosis
derivatives
Leukemia,
Isoxazole-based %Gl = 70.79- VEGFR2
: Colon, — [8]
carboxamides 92.21 at 10uM inhibition
Melanoma
Quinazoline- A549, HCT116, Good to N
) ] Not specified 9]
isoxazole hybrids  MCF-7 excellent
Tubulin
3,4-diaryl-5- Various human polymerization
- . LowpMrange [11]
aminoisoxazoles  cancer cell lines inhibition, G2/M

arrest, apoptosis

The structural differences between N,N,5-Trimethylisoxazol-3-amine and the anticancer
isoxazoles listed above are significant. However, the core isoxazole scaffold provides a
platform for the design of novel anticancer agents.

Experimental Protocols

General Protocol for In Vitro Antibacterial Susceptibility
Testing (Broth Microdilution)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a
compound.
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Caption: Workflow for MIC determination.

» Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g.,
DMSO). Culture the bacterial strain overnight and adjust the inoculum to a standardized
concentration (e.g., 0.5 McFarland).

o Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate
containing growth medium.

¢ Inoculation: Add the standardized bacterial suspension to each well. Include positive
(bacteria and medium) and negative (medium only) controls.

¢ Incubation: Incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

General Protocol for In Vitro Anticancer Activity Assay
(MTT Assay)
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.

Assay Procedure
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Caption: MTT assay workflow.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the test compound and
incubate for a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCI) to dissolve the
formazan crystals.

o Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm
using a microplate reader.

e |C50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the
dose-response curve.

Signaling Pathways in Isoxazole-Mediated
Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of isoxazole
derivatives. One such pathway involves the inhibition of Vascular Endothelial Growth Factor
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Caption: VEGFR2 signaling inhibition.

Conclusion

The isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a
versatile platform for the development of novel therapeutics. While direct experimental data for
N,N,5-Trimethylisoxazol-3-amine remains scarce, the extensive research on related
derivatives, particularly those of 3-amino-5-methylisoxazole, provides a strong foundation for
future investigations. The comparative data and experimental protocols presented in this guide
are intended to aid researchers in the rational design and evaluation of new isoxazole-based
drug candidates. Further studies are warranted to elucidate the specific biological profile of
N,N,5-Trimethylisoxazol-3-amine and its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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